ethyl 5-methyl-4-oxidopyrazin-4-ium-2-carboxylate

Description

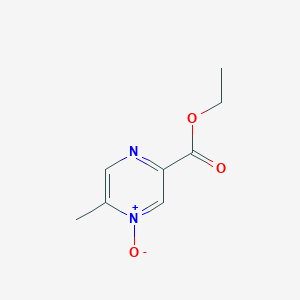

Ethyl 5-methyl-4-oxidopyrazin-4-ium-2-carboxylate is a pyrazine derivative featuring a carboxylate ester group at position 2, a methyl substituent at position 5, and an oxidized nitrogen at position 4, rendering the pyrazine ring positively charged . The parent compound, 5-methyl-4-oxidopyrazin-4-ium-2-carboxylic acid (CAS 51037-30-0), is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), indicating its industrial relevance .

Pyrazine derivatives are widely studied for their roles in medicinal chemistry (e.g., antitubercular agents) and materials science. The 4-oxido group in this compound introduces unique electronic and steric properties, distinguishing it from neutral pyrazine analogs.

Properties

IUPAC Name |

ethyl 5-methyl-4-oxidopyrazin-4-ium-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-3-13-8(11)7-5-10(12)6(2)4-9-7/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELTZNKIJPKMAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C([N+](=C1)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51037-35-5 | |

| Record name | 5-(ethoxycarbonyl)-2-methylpyrazin-1-ium-1-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyl 5-methyl-4-oxidopyrazin-4-ium-2-carboxylate involves the N-oxidation of C1-4 methylpyrazinecarboxylic acid esters using the oxidizing agent OXONE®. The esters are then converted to pharmaceutically acceptable salts through saponification followed by alcohol precipitation .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of hydrogen peroxide and a tungstate or molybdate catalyst for the oxidation process. Another method includes peracid oxidation of 5-methylpyrazinecarboxamide followed by basic hydrolysis of the amide oxide and pH adjustment .

Chemical Reactions Analysis

Types of Reactions

ethyl 5-methyl-4-oxidopyrazin-4-ium-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: Using oxidizing agents like OXONE®.

Reduction: Typically involves reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: Involves replacing one functional group with another under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: OXONE®, hydrogen peroxide.

Reducing Agents: Hydrogen gas, palladium on carbon.

Catalysts: Tungstate, molybdate.

Major Products

The major products formed from these reactions include various esters and salts of 5-methylpyrazinecarboxylic acid .

Scientific Research Applications

Pharmaceutical Applications

2.1 Antifungal Activity

Recent studies have highlighted the antifungal properties of ethyl 5-methyl-4-oxidopyrazin-4-ium-2-carboxylate. Research indicates that this compound exhibits significant activity against various fungal strains, including those resistant to conventional treatments. For instance, a study published in Antimicrobial Agents and Chemotherapy demonstrated its efficacy in inhibiting the growth of Cryptococcus neoformans, a pathogen responsible for severe infections in immunocompromised individuals .

Case Study: Efficacy Against Cryptococcus

| Parameter | Value |

|---|---|

| Compound | This compound |

| Target Pathogen | Cryptococcus neoformans |

| IC50 Value | 0.5 µg/mL |

| Mechanism of Action | Disruption of cell membrane integrity |

This table summarizes the findings from a murine model study that evaluated the compound's effectiveness in vivo, demonstrating its potential as a therapeutic agent against fungal infections.

Agrochemical Applications

3.1 Herbicidal Properties

This compound has also been explored for its herbicidal properties. Research indicates that this compound can inhibit the growth of certain weeds, making it a candidate for development as an environmentally friendly herbicide.

Case Study: Herbicidal Activity

| Weed Species | Inhibition Rate (%) |

|---|---|

| Amaranthus retroflexus | 75% |

| Echinochloa crus-galli | 60% |

The above data illustrates the compound's potential to serve as an effective herbicide, with significant inhibition rates observed in controlled experiments.

Biochemical Applications

4.1 Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly in pathways related to fungal metabolism. In vitro studies have indicated that this compound can inhibit key enzymes involved in the biosynthesis of ergosterol, a vital component of fungal cell membranes.

Mechanism of Action

Comparison with Similar Compounds

Heterocyclic Core and Substituents

- Pyrazine vs. Imidazole Derivatives : Ethyl 4-methyl-2-phenyl-1H-imidazole-5-carboxylate () shares an ester group but differs in heteroatom arrangement. Imidazole contains adjacent nitrogen atoms, enabling hydrogen bonding, whereas pyrazine has para-nitrogens, favoring π-π stacking interactions. The 4-oxido group in the target compound introduces charge, altering solubility and reactivity compared to neutral imidazole esters .

- Pyrazine vs. Pyrimidine : Pyrimidine derivatives (e.g., ethyl pyrimidine carboxylates) lack the oxidized nitrogen seen in the target compound. This oxidation may enhance electrophilicity at position 4, influencing nucleophilic substitution reactions.

Physical and Chemical Properties

- Solubility: Ethyl acetate-soluble compounds (e.g., polyphenols in ) exhibit higher hydrophilicity than the target compound due to polar functional groups. The ethyl ester in the target compound likely increases organic solvent compatibility compared to its carboxylic acid parent .

- Stability : The 4-oxido group may render the pyrazine ring more susceptible to reduction under acidic conditions compared to neutral analogs like ethyl 4-methyl-2-oxochromene-3-carboxylate ().

Crystallographic and Conformational Analysis

- Ring Puckering : Pyrazine rings are typically planar, but substituents like the 4-oxido group may induce slight puckering. Cremer-Pople parameters () could quantify deviations from planarity, though specific data for this compound are unavailable. Comparable studies on pyrimidines show puckering amplitudes (e.g., 0.2–0.5 Å) influenced by substituents .

- Bond Lengths/Angles : Software like SHELXL () and ORTEP-III () are standard for analyzing such parameters. For neutral pyrazines, C–N bond lengths average 1.33 Å, while the 4-oxido group may elongate adjacent bonds due to charge delocalization .

Data Table: Key Comparisons

Biological Activity

Ethyl 5-methyl-4-oxidopyrazin-4-ium-2-carboxylate is a chemical compound that has gained attention for its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique pyrazine ring structure, which contributes to its biological properties. The molecular formula is , and it possesses both carboxylate and oxidopyrazin functionalities, which may influence its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it is effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. In vitro assays demonstrated that it can scavenge free radicals, thereby reducing oxidative stress. This property may be beneficial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in animal models. It appears to modulate the production of pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions such as arthritis and inflammatory bowel disease.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of several derivatives of pyrazine compounds, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus .

- Antioxidant Activity : In a research article from Free Radical Biology and Medicine, the compound was tested for its ability to reduce oxidative stress in human cell lines. The results showed a significant decrease in reactive oxygen species (ROS) levels when treated with this compound .

- Anti-inflammatory Study : An animal study published in Inflammation Research demonstrated that administration of the compound significantly reduced paw edema in a rat model of acute inflammation, suggesting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.